Amino-PEG12-t-Butyl ester

概要

説明

Amino-PEG12-t-Butyl ester: is a polyethylene glycol (PEG) derivative that contains an amino group and a tert-butyl ester group. This compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The amino group in this compound is reactive with various functional groups, making it a versatile tool in bioconjugation and organic synthesis .

作用機序

Target of Action

Amino-PEG12-t-Butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in bioconjugation and organic synthesis .

Mode of Action

The amino group in this compound is reactive with its targets . This interaction results in the formation of new bonds, facilitating the process of bioconjugation. The t-butyl protected carboxyl group can be deprotected under acidic conditions , allowing further reactions to occur.

Pharmacokinetics

It is known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the facilitation of bioconjugation and organic synthesis . By reacting with its targets, it enables the formation of new compounds, contributing to various biochemical processes.

生化学分析

Biochemical Properties

Amino-PEG12-t-Butyl ester plays a significant role in biochemical reactions, particularly in the modification of biomolecules. The amino group of this compound can react with carboxylic acids to form amide bonds, which are essential in protein conjugation and peptide synthesis . This compound interacts with enzymes such as carboxylases and ligases, facilitating the formation of stable conjugates. Additionally, the hydrophilic PEG spacer increases the solubility of the conjugated molecules in aqueous media, enhancing their bioavailability and reducing immunogenicity .

Cellular Effects

This compound influences various cellular processes by modifying proteins and peptides. It can affect cell signaling pathways by altering the activity of signaling proteins through conjugation . This compound has been shown to impact gene expression by modifying transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The amino group reacts with carboxylic acids to form stable amide bonds, while the t-butyl group can be deprotected to expose a reactive carboxyl group . This compound can inhibit or activate enzymes by modifying their active sites or regulatory domains. Additionally, this compound can alter gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under standard storage conditions (-20°C) but can degrade under acidic or basic conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the bioavailability and activity of conjugated biomolecules without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse immune responses . Threshold effects have been observed, where the benefits of the compound are maximized at optimal dosages, while higher dosages lead to diminishing returns and increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein and peptide modification. This compound interacts with enzymes such as carboxylases and ligases, facilitating the formation of stable conjugates . It can also affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in metabolite levels . The hydrophilic PEG spacer of this compound enhances its solubility and bioavailability, allowing it to participate in a wide range of biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer facilitates its diffusion through aqueous environments, while the reactive amino and carboxyl groups enable it to bind to various biomolecules . This compound can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles through interactions with targeting signals on proteins or peptides . Additionally, post-translational modifications such as phosphorylation or ubiquitination can affect the localization and activity of this compound within cells .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Amino-PEG12-t-Butyl ester typically involves the esterification of Nα-protected amino acids with tert-butanol. This process is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate. The reaction proceeds under anhydrous conditions to yield the desired t-butyl esters in good yields .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: Amino-PEG12-t-Butyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages

Deprotection Reactions: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds. .

Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the tert-butyl protecting group.

Major Products Formed:

科学的研究の応用

Amino-PEG12-t-Butyl ester has a wide range of applications in scientific research, including:

Chemistry:

- Used as a linker in the synthesis of complex molecules.

- Facilitates the attachment of biomolecules to surfaces or other molecules .

Biology:

- Employed in the modification of proteins and peptides for various biological assays.

- Enhances the solubility and stability of biomolecules .

Medicine:

- Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

- Aids in the development of targeted therapies by conjugating drugs to specific biomolecules .

Industry:

類似化合物との比較

- Amino-PEG4-t-Butyl ester

- Amino-PEG8-t-Butyl ester

- Amino-PEG24-t-Butyl ester

Comparison:

- Chain Length: Amino-PEG12-t-Butyl ester has a PEG chain length of 12, which provides a balance between solubility and flexibility. In contrast, shorter PEG chains (e.g., PEG4) may offer less flexibility, while longer chains (e.g., PEG24) may provide greater solubility but reduced reactivity .

- Reactivity: The amino group in this compound is highly reactive, similar to other PEG derivatives. the specific chain length can influence the overall reactivity and stability of the compound .

生物活性

Amino-PEG12-t-butyl ester is a versatile compound widely utilized in biochemistry and pharmaceutical applications due to its unique structural characteristics and biological activity. This article explores its biological activity, synthesis, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by:

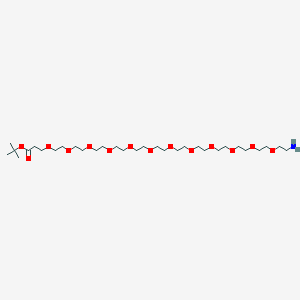

- Structure : It consists of a polyethylene glycol (PEG) chain with 12 ethylene glycol units, an amino group (NH2), and a t-butyl protected carboxyl group (Boc).

- Molecular Formula : C31H63NO14

- Molecular Weight : 673.83 g/mol

- Solubility : Highly soluble in aqueous environments due to the hydrophilic nature of the PEG moiety.

The presence of the amino group enhances reactivity for bioconjugation, while the t-butyl group provides stability during synthetic processes .

Biological Activity

The biological activity of this compound can be summarized through several key aspects:

-

Enhanced Solubility and Stability :

- The PEG component significantly increases the solubility and stability of conjugated molecules, which is crucial for drug delivery systems.

-

Reduced Immunogenicity :

- Studies indicate that compounds linked to this compound demonstrate reduced immunogenic responses, leading to prolonged circulation times in biological systems.

-

Improved Pharmacokinetics :

- PEGylated compounds exhibit enhanced pharmacokinetics and bioavailability compared to their non-pegylated counterparts, making them more effective in therapeutic applications.

-

Cellular Uptake :

- Research shows that this compound can enhance cellular uptake through endocytosis mechanisms, improving the targeting capabilities of drug delivery systems.

Applications

This compound finds applications across various fields:

- Drug Delivery Systems : Its ability to enhance solubility and reduce immunogenicity makes it ideal for formulating therapeutic proteins and peptides.

- Bioconjugation Techniques : The compound serves as a linker molecule in constructing bioconjugates for targeted therapies.

- Nanotechnology : It is used in creating nanostructures due to its favorable properties for linking different biomolecules .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Amino-PEG8-t-butyl ester | Shorter PEG chain (8 units) | May offer faster clearance rates |

| Amino-PEG12-acid | Contains a free carboxylic acid | More reactive without protection |

| Amino-dPEG®₁₂-t-butyl ester | Similar PEG length but different backbone | Enhanced stability and reduced toxicity |

This compound stands out due to its balanced hydrophilicity and hydrophobicity, enabling controlled release profiles in drug delivery applications.

Case Study 1: Gene Delivery Efficacy

In a study examining the transfection efficiency of PEGylated poly(β-amino esters) (PβAE), it was found that complexes formed with this compound exhibited superior transfection rates in various cell lines (HEK-293, BEAS-2B, A549). The highest efficiency recorded was over 66% for A549 cells, indicating the potential of this compound in gene delivery applications .

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays conducted on HEK-293 cells using MTT assays demonstrated that PEGylated PβAE complexes were significantly less toxic than their non-modified counterparts. This finding underscores the safety profile of using this compound in biomedical applications .

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYCYKGEIYZQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H63NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。